4-Amino-2-bromo-6-methoxybenzonitrile
Description
4-Amino-2-bromo-6-methoxybenzonitrile is a substituted benzonitrile derivative characterized by distinct functional groups: an amino (-NH₂) group at the 4-position, a bromo (-Br) group at the 2-position, and a methoxy (-OCH₃) group at the 6-position. The amino group enhances nucleophilicity, while the bromo and methoxy groups modulate electronic effects (electron-withdrawing and electron-donating, respectively) and steric bulk. Its crystal structure and intermolecular interactions are often analyzed using crystallographic tools like ORTEP-3, which aids in visualizing molecular geometry .
Properties
IUPAC Name |
4-amino-2-bromo-6-methoxybenzonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2O/c1-12-8-3-5(11)2-7(9)6(8)4-10/h2-3H,11H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXDCEFJUFCPGRG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)N)Br)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-2-bromo-6-methoxybenzonitrile typically involves the bromination of 4-amino-6-methoxybenzonitrile. This process can be carried out using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetic acid or dichloromethane . The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination reactions using automated reactors to control temperature and reaction time precisely. The use of continuous flow reactors can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions: 4-Amino-2-bromo-6-methoxybenzonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The amino group can be oxidized to form nitro derivatives or reduced to form corresponding amines.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed:
- Substituted benzonitriles
- Nitrobenzonitriles
- Aminobenzonitriles
- Biaryl compounds
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and pharmaceuticals.
Biology: The compound’s derivatives are used in the study of enzyme inhibitors and receptor modulators.
Medicine: It is explored for its potential use in drug development, particularly in the design of anticancer and antimicrobial agents.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-Amino-2-bromo-6-methoxybenzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and amino groups play crucial roles in binding to these targets, thereby modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and derivative of the compound .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs differ in substituent types, positions, and electronic effects. Below is a comparative analysis based on substituent variations and their implications:
Table 1: Substituent Comparison of 4-Amino-2-bromo-6-methoxybenzonitrile and Analogs
Key Findings :
Electronic Effects: The amino group at the para position in this compound enhances electron density at the aromatic ring, favoring electrophilic substitution at the ortho/para positions. In contrast, analogs with electron-withdrawing groups (e.g., -Br at position 4) exhibit reduced ring activation .
Steric Hindrance :
- Bulky substituents like the 2-methylpropoxy group in 4-Bromo-2-methyl-6-(2-methylpropoxy)benzonitrile reduce solubility in polar solvents (e.g., water solubility <10 mg/L) compared to the methoxy group in the target compound, which retains moderate solubility (~50 mg/L) .
Reactivity: The bromo group in the 2-position of this compound is more susceptible to nucleophilic aromatic substitution (NAS) than bromo groups in meta positions due to proximity to the electron-donating amino group. This contrasts with 2-Amino-4-bromo-6-methoxybenzonitrile, where bromo at position 4 experiences weaker activating effects .
Thermal Stability :
- Methoxy-substituted analogs generally exhibit higher thermal stability (decomposition >200°C) compared to bulkier alkoxy derivatives (decomposition ~150°C), attributed to stronger hydrogen bonding in crystalline states .
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